molecular formula C10H5Cl2NO3 B1427860 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid CAS No. 1249213-48-6

5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid

Cat. No. B1427860
CAS RN: 1249213-48-6
M. Wt: 258.05 g/mol
InChI Key: DYKMPLLJLFDCDV-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . The compound has a molecular weight of 258.06 .


Molecular Structure Analysis

The molecular structure of 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid consists of a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted at position 5 with a 2,5-dichlorophenyl group and at position 4 with a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid are not detailed in the available literature, oxazole derivatives in general have been found to exhibit a variety of biological activities, which may be influenced by the substitution pattern on the oxazole ring .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid”, focusing on unique applications:

Drug Development

This compound’s unique properties make it a candidate for drug development. Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Organic Synthesis

Oxazoles are common structural motifs found in many drugs and bioactive molecules. They play a significant role in organic synthesis as intermediates or final products .

Biomedical Studies

The structural features of oxazole derivatives make them suitable for biomedical research, potentially aiding in understanding disease mechanisms or developing new therapeutic strategies .

Anti-Corrosive Agents

Some oxazole derivatives can be used as anti-corrosive agents for materials like stainless steel, which could be an interesting application for “5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid” .

Dyes and Pigments

Due to their chemical structure, oxazoles can be utilized in the synthesis of dyes and pigments, offering potential use in industrial applications .

Antioxidant Properties

Oxazole compounds may exhibit antioxidant properties, which could be harnessed in various scientific fields including food science and cosmetics .

Pesticides and Herbicides

The chemical structure of oxazoles allows them to be used in the development of pesticides and herbicides, contributing to agricultural research .

Chelating Agents

These compounds can act as chelating agents due to their ability to bind with metals, which can be useful in environmental studies or metal recovery processes .

properties

IUPAC Name

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKMPLLJLFDCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(N=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid
Reactant of Route 2
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid
Reactant of Route 3
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid
Reactant of Route 4
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid
Reactant of Route 5
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid
Reactant of Route 6
5-(2,5-Dichlorophenyl)oxazole-4-carboxylic acid

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